molecular formula C12H19ClN2O4 B1514663 Midodrine (R-isomer HCl)

Midodrine (R-isomer HCl)

Cat. No.: B1514663
M. Wt: 290.74 g/mol
InChI Key: MGCQZNBCJBRZDT-PPHPATTJSA-N
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Description

Historical Development and Discovery

The development of midodrine represents a significant milestone in the advancement of adrenergic pharmacology, with its discovery occurring through systematic pharmaceutical research in the early 1970s. According to historical records, midodrine was first discovered by 1971, marking the beginning of extensive research into its therapeutic potential. The compound emerged from research efforts focused on developing selective adrenergic agents that could provide targeted cardiovascular effects without significant central nervous system involvement.

The transition from laboratory discovery to clinical application spanned approximately 25 years, culminating in regulatory approval by the United States Food and Drug Administration in 1996. This extended development period reflects the comprehensive research required to establish the compound's safety profile and therapeutic efficacy. The approval process utilized the agency's accelerated approval program, which allowed approval based on surrogate endpoints demonstrating the drug's ability to improve blood pressure parameters.

During the development phase, researchers identified the importance of stereochemical considerations in midodrine's pharmacological activity. Initial studies revealed that midodrine exists as a racemic mixture containing both R and S enantiomers, with subsequent research demonstrating that the biological activity is primarily attributed to the R-enantiomer. This discovery led to focused research on the individual enantiomers and their respective pharmacological properties.

The regulatory history of midodrine includes significant developments in post-market surveillance and continued research requirements. Following initial approval, the Food and Drug Administration required additional studies to verify clinical benefits beyond the surrogate endpoints used for initial approval. These requirements reflected evolving standards in pharmaceutical regulation and the importance of comprehensive long-term safety and efficacy data.

Research into midodrine's development has revealed important insights into pharmaceutical manufacturing processes. Patent documentation indicates that early synthetic routes involved potentially hazardous reagents, including sodium azide, which presented both toxicity and explosion risks. Subsequent research led to the development of safer synthetic pathways that eliminated these hazardous materials while maintaining product quality and yield.

Chemical Classification and Nomenclature

Midodrine (R-isomer hydrochloride) belongs to the chemical class of substituted phenethylamine derivatives, specifically classified as an ethanolamine derivative with adrenergic alpha agonist properties. The compound's systematic chemical name is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, reflecting its complex molecular structure containing multiple functional groups that contribute to its biological activity.

The International Union of Pure and Applied Chemistry nomenclature for the R-isomer provides precise identification of the compound's stereochemical configuration. The complete chemical designation incorporates stereochemical descriptors that distinguish the R-enantiomer from its S-counterpart, with the R-configuration indicating the spatial arrangement of substituents around the chiral carbon center.

Table 1: Chemical Classification and Nomenclature Data

Classification Category Designation
Chemical Class Substituted Phenethylamine Derivative
Systematic Name 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Molecular Formula C12H18N2O4
CAS Registry Number (R-isomer HCl) 133163-28-7
European Community Number 255-945-3
Pharmacological Classification Alpha-1 Adrenergic Receptor Agonist

The compound's registration in various chemical databases provides standardized identification codes that facilitate research and regulatory processes. The Chemical Abstracts Service registry number for the R-isomer hydrochloride salt specifically identifies this stereoisomer, distinguishing it from the racemic mixture and the S-enantiomer. Additional identification codes include European Community numbers and various pharmaceutical classification systems that categorize the compound according to its therapeutic mechanisms and chemical properties.

International nonproprietary naming conventions have established standardized nomenclature across different languages and regions. The compound is designated as "midodrine" in English, "midodrina" in Spanish, and "midodrinum" in Latin, reflecting international pharmaceutical naming standards. These standardized names facilitate global communication and regulatory coordination in pharmaceutical research and clinical practice.

The chemical classification extends to therapeutic categorization systems, where midodrine is classified under cardiovascular system agents, specifically as a cardiac stimulant excluding cardiac glycosides. The Anatomical Therapeutic Chemical classification system assigns the code C01CA17 to midodrine, placing it within the category of adrenergic and dopaminergic agents used for cardiac therapy.

Structural Characterization and Significance

The molecular structure of midodrine (R-isomer hydrochloride) exhibits several distinctive features that contribute to its pharmacological specificity and therapeutic efficacy. The compound contains a chiral carbon at the 2-position, creating two possible enantiomeric forms with significantly different biological activities. The R-enantiomer demonstrates substantially greater pharmacological activity compared to the S-enantiomer, making stereochemical purity crucial for optimal therapeutic outcomes.

The molecular framework consists of a dimethoxyphenyl ring system connected to an amino alcohol chain through a two-carbon bridge. The 2,5-dimethoxy substitution pattern on the phenyl ring provides specific binding characteristics that contribute to the compound's selectivity for alpha-1 adrenergic receptors. The hydroxyl group at the 2-position of the ethyl chain plays a critical role in receptor binding and metabolic stability.

Table 2: Structural Characterization Data

Structural Parameter Value/Description
Molecular Weight 254.2823 (free base)
Monoisotopic Mass 254.126657074
Chemical Formula C12H18N2O4
Stereochemical Centers 1 (at carbon-2 position)
LogP (Experimental) -0.5
Predicted LogP Range -0.49 to -0.95
Solubility Water soluble, sparingly soluble in methanol

The stereochemical configuration of the R-enantiomer involves specific spatial arrangements that optimize interaction with target receptors. Research has demonstrated that the R-configuration provides optimal binding geometry for alpha-1 adrenergic receptors, resulting in enhanced pharmacological activity compared to the S-enantiomer. This stereochemical selectivity reflects the importance of three-dimensional molecular recognition in biological systems.

Structural analysis reveals that midodrine functions as a prodrug, requiring metabolic conversion to its active form, desglymidodrine, through enzymatic deglycination processes. The glycinamide side chain serves as a metabolically labile group that undergoes hydrolysis to release the pharmacologically active metabolite. This prodrug design enhances oral bioavailability and provides controlled release of the active compound.

The compound's crystal structure characteristics include its appearance as an odorless, white, crystalline powder with specific physicochemical properties that influence formulation and stability. The hydrochloride salt formation improves water solubility and chemical stability compared to the free base form, facilitating pharmaceutical formulation development.

Molecular modeling studies have revealed important insights into the compound's conformational flexibility and receptor binding characteristics. The ethyl chain connecting the phenyl ring to the glycinamide group exhibits rotational freedom that allows optimization of receptor binding geometry. This conformational flexibility contributes to the compound's ability to achieve high-affinity binding to alpha-1 adrenergic receptors while maintaining selectivity against other receptor subtypes.

The electronic properties of the molecule, including charge distribution and hydrogen bonding capabilities, influence its biological activity and pharmacokinetic characteristics. The methoxy groups on the phenyl ring contribute to the compound's lipophilicity and membrane permeability, while the amino and hydroxyl groups provide hydrogen bonding sites that enhance receptor binding affinity. These structural features collectively determine the compound's pharmacological profile and therapeutic utility.

Properties

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

IUPAC Name

2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/t10-;/m0./s1

InChI Key

MGCQZNBCJBRZDT-PPHPATTJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O.Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone

  • Starting from 2,5-dimethoxybenzene, the intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone is synthesized using AlCl3 catalysis and chloroacetyl chloride in dichloromethane with controlled temperature and stirring conditions.
  • The reaction mixture undergoes aqueous work-up and purification via crystallization from methanol, yielding a yellow solid with about 64% yield.

Reduction of Ketoazide Intermediate to Aminoethanol

  • The keto and azido groups of the intermediate are simultaneously reduced in one pot to produce 1-(2′,5′-dimethoxyphenyl)-2-aminoethanol.
  • Reduction methods include:
    • Catalytic hydrogenation using Pd/C or Pd black catalysts under hydrogen pressure (40-100 psi) at 40-70°C in solvents such as methanol, ethanol, or acetic acid mixtures.
    • Chemical reductions using lithium aluminum hydride or sodium borohydride in tetrahydrofuran or mixed solvents.
  • This step improves efficiency by minimizing the number of process steps and reducing by-products.

Deprotection and Salt Formation

  • The protecting groups are removed using hydrochloric acid in isopropanol or similar solvents at temperatures ranging from 20°C to 50°C.
  • Following hydrogenation and deprotection, hydrochloric acid is added to precipitate Midodrine hydrochloride.
  • The resulting Midodrine HCl is isolated by filtration and crystallized from methanol or other suitable solvents to obtain a highly pure crystalline product.

Alternative Synthesis via Chloroacetylation

  • Another synthetic route involves direct reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride to form Midodrine.
  • This method includes cooling, filtration, and crystallization steps to isolate Midodrine base, which is then converted to the hydrochloride salt.
  • This route offers a 71% yield with high purity and is characterized by standard spectroscopic methods.

Quality Control and Stability

  • The drug substance specifications align with USP monographs and European guidelines.
  • Batch analyses confirm consistent production of racemic Midodrine hydrochloride in crystalline form I.
  • Stability studies indicate a re-test period of up to 60 months at 25°C/60% RH and 6 months at 40°C/75% RH with no significant degradation.

Comparative Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Catalysts Conditions Yield (%) Notes
1 Synthesis of 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone 2,5-dimethoxybenzene, AlCl3, chloroacetyl chloride Room temp, dichloromethane, 4 hr ~64 Crystallization from methanol
2 Reduction of ketoazide to aminoethanol Pd/C or Pd black, H2 or LiAlH4, NaBH4 40-70°C, 40-100 psi H2 pressure High One-pot reduction of keto and azido groups
3 CDI coupling to form N-protected intermediates 1,1'-carbonyldiimidazole, ethyl acetate Room temp, 1 hr High By-products: CO2 and imidazole
4 Hydrogenation and deprotection Pd/C, HCl, isopropanol 20-50°C, 24 hr High Direct precipitation of Midodrine HCl
5 Alternative chloroacetylation route Chloroacetyl chloride, aminoethanol HCl Cooling, filtration ~71 Midodrine base isolated before salt formation

Research Findings and Industrial Relevance

  • The novel synthetic strategies involving ketoazide intermediates and CDI coupling provide improved yields and reduced by-products, making the process cost-effective and environmentally friendly.
  • Catalytic hydrogenation under controlled conditions ensures high purity and stereochemical integrity, critical for the R-isomer of Midodrine.
  • The avoidance of class 1 solvents and careful control of heavy metal catalysts aligns with regulatory requirements for pharmaceutical manufacturing.
  • The robust stability profile supports long shelf-life and consistent bioavailability, essential for clinical use.

Chemical Reactions Analysis

Types of Reactions

Midodrine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Various substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of Midodrine Hydrochloride.

    Reduction: Reduced amine forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with peak plasma levels occurring approximately 30 minutes post-dose. The active metabolite, desglymidodrine, reaches its peak concentration 1 to 2 hours later. The half-life of midodrine is about 25 minutes, while desglymidodrine has a longer half-life of 3 to 4 hours. Notably, midodrine's pharmacological effects are peripheral, as it does not significantly cross the blood-brain barrier .

Treatment of Orthostatic Hypotension

Midodrine is primarily used to manage orthostatic hypotension resulting from various conditions such as autonomic neuropathy or prolonged bed rest. Clinical trials have demonstrated its efficacy in increasing standing blood pressure and improving symptoms related to orthostatic intolerance. A meta-analysis indicated that midodrine significantly increases blood pressure compared to placebo, with a noted increase in the risk of supine hypertension .

Use in Dialysis Patients

Small studies suggest that midodrine can prevent excessive drops in blood pressure during dialysis sessions. This application is particularly relevant for patients who experience significant hypotensive episodes during treatment .

Hepatorenal Syndrome

Midodrine has been explored as a treatment option for hepatorenal syndrome, often in combination with octreotide. This dual therapy aims to constrict splanchnic vessels while dilating renal vasculature, potentially improving renal function in affected patients .

Case Studies and Clinical Trials

  • Neurogenic Orthostatic Hypotension : A phase-4 multi-center trial assessed midodrine's effectiveness in patients with synucleinopathies experiencing neurogenic orthostatic hypotension (nOH). The study utilized the Orthostatic Hypotension Questionnaire (OHQ) to evaluate treatment efficacy, showing significant improvements in symptoms and functional status .
  • Randomized Controlled Trials : Various randomized controlled trials have confirmed midodrine's ability to enhance standing blood pressure and reduce symptoms like dizziness and lightheadedness. These trials often use composite endpoints involving patient-reported outcomes alongside objective measures of blood pressure .

Safety Profile and Side Effects

While midodrine is generally well-tolerated, it can cause side effects such as goosebumps, skin itchiness, urinary retention, and elevated blood pressure when lying down. Monitoring for supine hypertension is crucial due to the potential for adverse effects associated with prolonged use .

Mechanism of Action

Midodrine Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and an increase in blood pressure. The compound is a prodrug, meaning it is converted into its active form, desglymidodrine, in the body. Desglymidodrine then acts on the alpha-adrenergic receptors to produce its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methoxamine
  • Structural Difference : Methoxamine shares Midodrine’s α₁-agonist activity but includes a methyl group on its side chain, absent in Midodrine .
  • Clinical Use : Primarily used in acute hypotension during anesthesia, whereas Midodrine is tailored for chronic orthostatic hypotension.
Octodrine Hydrochloride (C₈H₁₉N·HCl)
  • Structure : A branched-chain amine with stimulant properties, lacking Midodrine’s 2,5-dimethoxyphenyl group .
  • Safety: Limited human safety data compared to Midodrine’s well-documented profile .
d,l-4-Methylephedrine·HCl
  • Isomerism : A racemic mixture (R/S isomers), unlike Midodrine’s R-isomer specificity .
  • Activity : The S-isomer may contribute to off-target effects (e.g., β-adrenergic activity), increasing cardiovascular risks.

Pharmacokinetic and Clinical Efficacy Comparison

Compound Bioavailability Half-Life (Active Metabolite) Administration Route Key Indication Clinical Evidence Strength
Midodrine HCl 93% 3 hours Oral Orthostatic hypotension Phase 4 RCTs
Methoxamine N/A 1–2 hours IV Acute hypotension Limited to animal studies
Octodrine HCl Not established Not reported Research use N/A Preclinical only

Key Findings :

  • Midodrine’s oral bioavailability and metabolite stability make it superior for chronic use compared to Methoxamine’s IV-dependent regimen.
  • Clinical trials demonstrate Midodrine’s efficacy in delaying syncope (1,626.6 s vs. 1,105.6 s for placebo) , whereas analogues lack comparable human data.

Analytical and Regulatory Considerations

  • Analytical Methods : Midodrine is quantified via Hantzsch condensation (UV) and UPLC/MS-MS for metabolites . Racemic analogues require chiral chromatography for isomer resolution .
  • Regulatory Status: Midodrine holds pharmacopeial standards (USP, EP, JP) , whereas analogues like Octodrine lack formal monographs.

Q & A

Basic Research Question: How should researchers design experiments to assess the efficacy of Midodrine (R-isomer HCl) in treating orthostatic hypotension while minimizing supine hypertension risks?

Methodological Answer:

  • Controlled dosing protocols : Use incremental dose titration (e.g., 2.5 mg to 10 mg) with placebo-controlled crossover trials to isolate therapeutic effects .
  • Blood pressure monitoring : Implement continuous supine and upright blood pressure measurements to detect hypertension risks, aligning with FDA guidelines for orthostatic hypotension trials .
  • Statistical power : Calculate sample sizes using historical data (e.g., 17.5% supine hypertension incidence in prior studies) to ensure adequate detection of adverse events .

Advanced Research Question: What experimental approaches differentiate the pharmacological activity of the R-isomer of Midodrine from its racemic mixture or other isomers?

Methodological Answer:

  • Chiral separation techniques : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate R-isomer purity (>99%) .
  • Isomer-specific pharmacokinetics : Compare bioavailability using mass spectrometry to quantify plasma concentrations of the active metabolite, desglymidodrine, in R-isomer vs. racemic formulations .
  • Receptor binding assays : Use in vitro models (e.g., α1-adrenergic receptor transfection in CHO cells) to measure isomer-specific agonism, ensuring data validity through triplicate trials .

Basic Research Question: How can researchers resolve contradictions in published data on Midodrine’s hemodynamic effects across patient subgroups?

Methodological Answer:

  • Stratified meta-analysis : Subgroup patients by etiology (e.g., neurogenic vs. non-neurogenic hypotension) using PRISMA guidelines, incorporating heterogeneity tests (I² statistic) .
  • Dose-response reanalysis : Apply nonlinear mixed-effects modeling (NONMEM) to identify outliers or covariate influences (e.g., age, renal function) .
  • Adverse event reconciliation : Cross-reference adverse event databases (e.g., FAERS) to contextualize supine hypertension rates (17.5% in clinical trials vs. real-world data) .

Advanced Research Question: What methodologies optimize the synthesis and characterization of Midodrine’s R-isomer HCl for reproducible research?

Methodological Answer:

  • Synthetic route validation : Document stereospecific synthesis steps (e.g., Mitsunobu reaction for R-configuration retention) and purity verification via nuclear magnetic resonance (NMR) and X-ray crystallography .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV monitoring to identify isomerization risks under storage conditions .
  • Data transparency : Publish raw spectral data (e.g., IR, MS) in appendices to enable replication, adhering to IUPAC reporting standards .

Basic Research Question: How should researchers conduct a systematic literature review on Midodrine’s isomer-specific pharmacology?

Methodological Answer:

  • Database selection : Use SciFinder and Reaxys with query filters (e.g., “Midodrine AND isomer NOT industrial”) to exclude non-academic sources .
  • Quality assessment : Apply AMSTAR-2 criteria to prioritize peer-reviewed studies with explicit isomer characterization (e.g., chiral purity >95%) .
  • Evidence mapping : Categorize findings into pharmacokinetics, efficacy, and safety using PICO framework (Population: hypotensive patients; Intervention: R-isomer) .

Advanced Research Question: What statistical models best address variability in Midodrine’s pharmacodynamic data across preclinical and clinical studies?

Methodological Answer:

  • Bayesian hierarchical modeling : Integrate animal (e.g., murine mean arterial pressure) and human data to predict dose-response curves with 95% credible intervals .
  • Sensitivity analysis : Use Monte Carlo simulations to assess the impact of covariates (e.g., CYP2D6 polymorphism) on metabolite kinetics .
  • Data visualization : Present variability using forest plots with standardized mean differences (SMD) for cross-study comparisons .

Basic Research Question: How can researchers ensure ethical and feasible recruitment for Midodrine trials targeting rare autonomic disorders?

Methodological Answer:

  • Feasibility frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define inclusion/exclusion thresholds (e.g., Shy-Drager syndrome diagnosis) .
  • Multi-center collaboration : Partner with autonomic disorder registries (e.g., NIH Autonomic Rare Diseases Consortium) to access pooled patient databases .
  • Risk mitigation : Predefine stopping rules for supine hypertension (e.g., systolic BP >180 mmHg) and obtain DSMB oversight .

Advanced Research Question: What mechanistic studies elucidate the R-isomer’s selectivity for peripheral α1-adrenergic receptors over central targets?

Methodological Answer:

  • In silico docking : Simulate R-isomer binding to α1-adrenergic receptors using AutoDock Vina, validating with mutagenesis (e.g., Ala substitution in transmembrane domains) .
  • Blood-brain barrier (BBB) permeability assays : Compare R-isomer vs. S-isomer penetration using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .
  • Functional MRI : Measure cerebral blood flow changes in healthy volunteers post-administration to exclude central effects .

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